

Spectroscopic data for 2-pentanol enantiomers

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Compound of Interest

Compound Name: 2-Pentanol
CAS No.: 51000-78-3
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A-P-P-E-N-D-I-X

An In-Depth Technical Guide to the Spectroscopic Analysis of **2-Pentanol** Enantiomers

Introduction: The Imperative of Chirality in Modern Science

In the landscape of chemical and pharmaceutical sciences, the concept of chirality stands as a fundamental pillar. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different biological activities. This principle is of paramount importance in drug development, where one enantiomer of a chiral drug may be therapeutically active while the other is inactive or, in some cases, toxic. **2-Pentanol**, a simple secondary alcohol, serves as an excellent model for understanding the analytical challenges and techniques associated with chiral molecules.^[1] This guide provides a comprehensive overview of the spectroscopic data for the (R)- and (S)-enantiomers of **2-pentanol**, detailing the methodologies required to differentiate them and offering insights into the underlying principles for researchers, scientists, and drug development professionals.

Part 1: Achiral Spectroscopic Characterization

Standard spectroscopic techniques are foundational for confirming the molecular structure of a compound. However, as enantiomers possess identical atomic connectivity and bond types, they are indistinguishable under achiral conditions. The resulting spectra for (R)- and (S)-**2-pentanol** are, therefore, identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic environments of atomic nuclei. In an achiral solvent like chloroform-d (CDCl_3), the corresponding protons and carbons of (R)- and (S)-**2-pentanol** are chemically equivalent, leading to identical spectra.

^1H NMR Spectroscopy: The proton NMR spectrum of **2-pentanol** shows distinct signals for each unique proton environment. The complexity of the spectrum, particularly the overlapping signals for the C3 and C4 methylene protons, underscores the need for high-field instrumentation for clear resolution.^[2] A key feature for structural confirmation is the disappearance of the hydroxyl (-OH) proton signal upon the addition of deuterium oxide (D_2O), a technique used to identify exchangeable protons.^[2]

^{13}C NMR Spectroscopy: The carbon NMR spectrum provides a clear count of the five unique carbon atoms in the **2-pentanol** molecule.^{[2][3][4]}

Assignment	^1H Chemical Shift (δ , ppm) in CDCl_3 ^{[2][5]}	^{13}C Chemical Shift (δ , ppm) in CDCl_3 ^{[2][4]}
C1-H ₃	1.17 (d)	23.38
C2-H	3.79 (sextet)	67.69
C3-H ₂	1.44 (m)	41.59
C4-H ₂	1.44 (m)	19.03
C5-H ₃	0.92 (t)	14.11
O-H	~2.0 (broad s)	-

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR spectra of the **2-pentanol** enantiomers are identical, characterized by a prominent broad absorption band for the O-H stretch and strong C-H and C-O stretching bands.[6][7]

Vibrational Mode	Frequency (cm ⁻¹)	Description
O-H Stretch	~3350 (broad)	Hydrogen-bonded hydroxyl group
C-H Stretch	2870-2960	Aliphatic C-H bonds
C-O Stretch	~1115	Secondary alcohol C-O bond

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The electron ionization (EI) mass spectra of (R)- and (S)-**2-pentanol** are indistinguishable.[8][9] The molecular ion peak (M⁺) is observed at m/z = 88, corresponding to the molecular weight of C₅H₁₂O.[8][10] A characteristic and most abundant fragment is found at m/z = 45, resulting from the alpha-cleavage adjacent to the oxygen atom, forming the [CH₃CHOH]⁺ ion.

Part 2: Chiroptical Methods for Enantiomeric Discrimination

To differentiate between enantiomers, techniques that interact with the molecule's three-dimensional structure are essential. Chiroptical methods rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation (Polarimetry)

The hallmark of chirality is optical activity—the ability of a chiral molecule to rotate the plane of plane-polarized light.[11] Enantiomers rotate light by equal magnitudes but in opposite directions.[12] This property is quantified as the specific rotation [α].

- (R)-(-)-**2-Pentanol**: Exhibits a negative rotation (levorotatory). The specific rotation is reported as [α]²⁵_D = -13° (neat).[13]

- **(S)-(+)-2-Pentanol:** Exhibits a positive rotation (dextrorotatory). The specific rotation is equal in magnitude, $[\alpha]^{25}_D = +13^\circ$.

This opposing rotation is the most direct and classical method for distinguishing between the two enantiomers.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.^[14] While a standard IR spectrum is identical for both enantiomers, their VCD spectra are mirror images of each other. This "fingerprint" of the absolute configuration is exceptionally reliable for stereochemical assignment.^{[14][15]} Although specific VCD spectra for **2-pentanol** are not readily available in general databases, studies on analogous small chiral alcohols like 2-butanol demonstrate the utility of VCD.^{[15][16]} The technique is particularly sensitive to the conformations of the molecule, providing deep structural insights when coupled with quantum chemical calculations.^{[15][16][17]}

Part 3: Advanced & Hyphenated Techniques for Chiral Analysis

While chiroptical methods confirm the identity of a pure enantiomer, more sophisticated techniques are required for the analysis of enantiomeric mixtures, such as determining enantiomeric excess (e.e.).

NMR Spectroscopy with Chiral Auxiliaries

The chemical equivalency of enantiomers in NMR can be broken by introducing a chiral environment. This is typically achieved using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

- **Chiral Solvating Agents (CSAs):** A CSA (e.g., (R)-mandelic acid) forms transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are no longer energetically equivalent and will exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

- Chiral Derivatizing Agents (CDAs): A CDA (e.g., Mosher's acid chloride) reacts with the alcohol functional group to form stable diastereomeric esters. These new compounds have distinct NMR spectra, enabling clear separation and integration of signals to determine the enantiomeric ratio.

Experimental Protocols & Methodologies

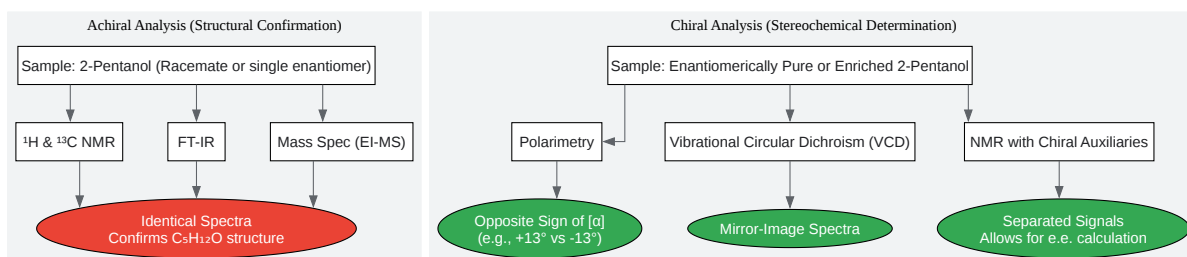
Protocol 1: Determination of Optical Rotation

- Instrument Calibration: Calibrate the polarimeter using a standard quartz plate or a solution of known rotation.
- Blank Measurement: Fill the polarimeter cell (typically 1 dm) with the neat solvent (if any) and set the zero point.
- Sample Preparation: Prepare a solution of the **2-pentanol** enantiomer of known concentration if not measuring the neat liquid. For neat measurements, carefully fill the cell with the pure (R)- or (S)-**2-pentanol**.
- Measurement: Place the sample cell in the polarimeter and measure the observed rotation (α). Ensure the temperature is controlled and recorded (e.g., 25°C).
- Calculation: Calculate the specific rotation using the formula: $[\alpha] = \alpha / (l \times c)$, where 'l' is the path length in decimeters and 'c' is the concentration in g/mL (or density for a neat liquid).

Visualizations and Workflows

General Workflow for Chiral Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a chiral compound like **2-pentanol**.

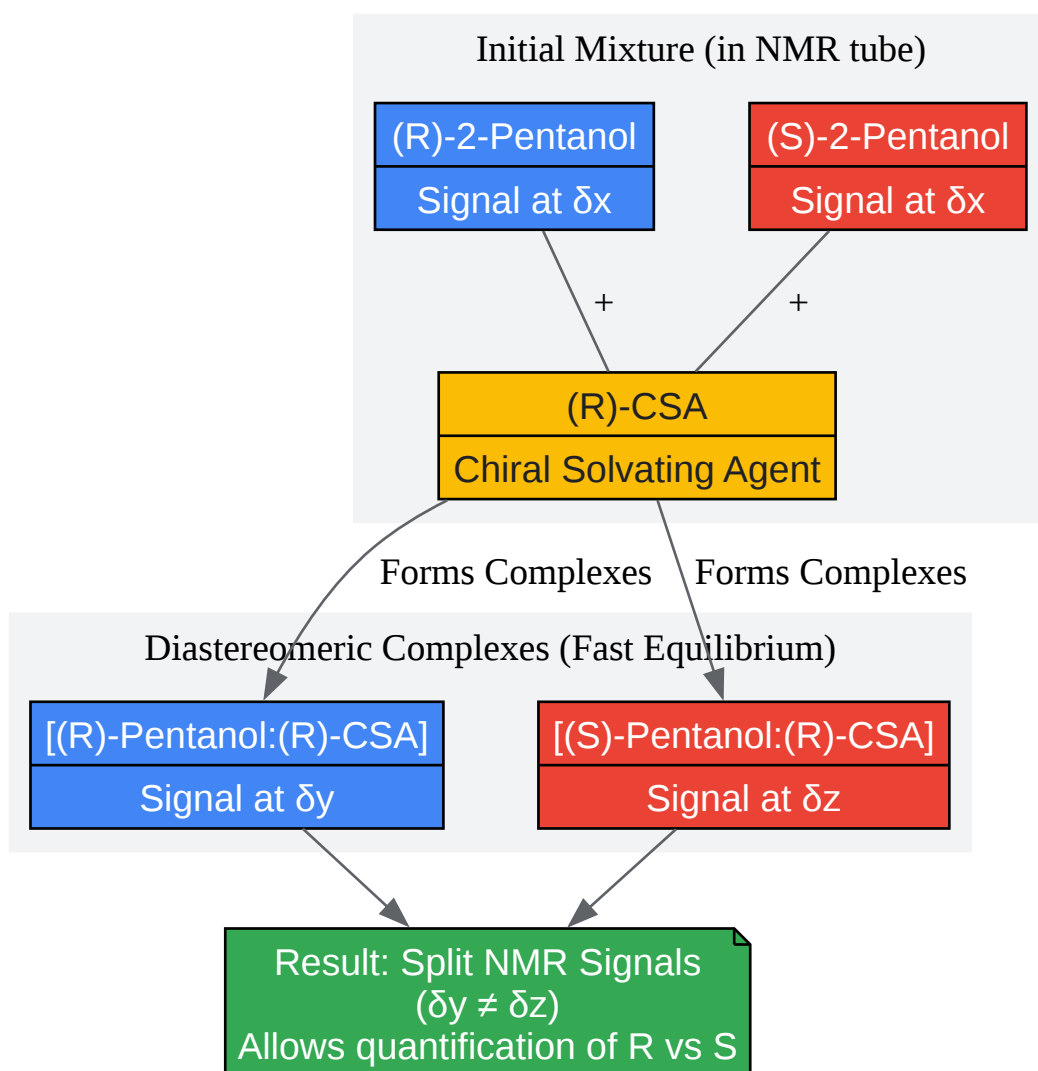


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Caption: Workflow for Spectroscopic Analysis of **2-Pentanol**.

Principle of NMR with a Chiral Solvating Agent

This diagram illustrates how a chiral solvating agent (CSA) induces diastereomeric complex formation, leading to distinguishable NMR signals.



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